8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one is a complex organic compound with a unique structure that includes both indeno and pyridinone moieties.
Preparation Methods
The synthesis of 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one typically involves the condensation of appropriate precursors. One common method is the Knoevenagel condensation of aromatic aldehydes with cyclic 1,3-diketones . The reaction conditions often require a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one involves its interaction with molecular targets within cells. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .
Comparison with Similar Compounds
Similar compounds to 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one include other indeno[1,2-B]pyridinone derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
112368-58-8 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
8,9-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-6-7-16-13-11(8)14(17)9-4-5-10(18-2)15(19-3)12(9)13/h4-7H,1-3H3 |
InChI Key |
XIQAKPKEESCUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C=CC(=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.